molecular formula C16H18ClN5O3 B2420766 1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 304879-44-5

1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2420766
CAS RN: 304879-44-5
M. Wt: 363.8
InChI Key: HNIBFMOGXXSGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study revealed that derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including the one , have shown significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed promising psychotropic activity, including anxiolytic and antidepressant properties. Notably, compounds with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands exhibited enhanced antidepressant- and anxiolytic-like activity, highlighting the potential therapeutic applications of these compounds in mental health disorders (Chłoń-Rzepa et al., 2013).

Structure–5-HT Receptor Affinity Relationship

Further exploration of these compounds established a relationship between the structure and the affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. The research contributed to understanding the influence of substituents in the purine moiety on receptor affinity, which is crucial for the design of compounds with specific pharmacological profiles (Żmudzki et al., 2015).

Synthesis Using Thietanyl Protection

The compound has also been a subject in synthetic chemistry, where researchers used thietanyl protecting groups to synthesize 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This approach offered new pathways for creating compounds with potential pharmacological applications, highlighting the versatility and pharmaceutical potential of these purine dione derivatives (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-20-12-13(19-15(20)18-7-8-23)21(2)16(25)22(14(12)24)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIBFMOGXXSGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

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